Heptadecanamide

Description

BenchChem offers high-quality Heptadecanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptadecanamide including the price, delivery time, and more detailed information at info@benchchem.com.

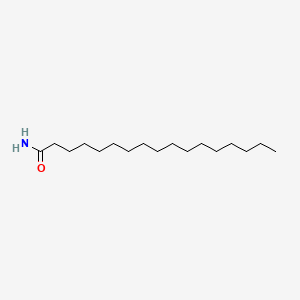

Structure

3D Structure

Properties

IUPAC Name |

heptadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEPJBYQLCWOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509966 | |

| Record name | Heptadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25844-13-7 | |

| Record name | Heptadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25844-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Discovery and Isolation of Heptadecanamide from Natural Sources

Preamble: The Scientific Imperative

In the ever-expanding search for novel bioactive molecules, nature remains the most sophisticated chemist.[1][2] The vast libraries of secondary metabolites found in terrestrial and marine organisms represent a frontier for drug discovery.[1][3][4] Among these compounds are the fatty acid primary amides (FAPAs), a class of lipid signaling molecules whose full biological roles are still being elucidated. This guide focuses on a specific, yet significant, member of this family: Heptadecanamide (CH₃(CH₂)₁₅CONH₂). As a C17 saturated fatty acid amide, its unique odd-chain structure suggests distinct biosynthetic origins and metabolic pathways compared to its more common even-chain counterparts.

This document serves as a technical whitepaper for researchers, natural product chemists, and drug development professionals. It moves beyond simple recitation of methods to provide a logical and validated framework for the successful isolation and characterization of Heptadecanamide, grounded in the principles of analytical chemistry and driven by field-proven insights.

Natural Provenance: Where to Find Heptadecanamide

Heptadecanamide is not a ubiquitous compound, but its discovery in diverse and often unique ecological niches is a testament to the specialized biochemistry of its source organisms. Its presence has been confirmed in a variety of natural sources, particularly in microorganisms that thrive in competitive or extreme environments.[5] This distribution suggests a potential role in chemical defense, signaling, or metabolic adaptation.

The process of natural product discovery often begins with a strategic selection of source material.[6] For Heptadecanamide, promising sources have included extremophilic fungi, which are known for producing unique secondary metabolites to survive in harsh conditions like high salinity.[5] Marine organisms, including plants, invertebrates, and their associated microbes, are also a rich reservoir of bioactive lipids and should be considered prime candidates for screening.[3][7][8][9]

| Source Organism Type | Specific Examples (Genus/Species) | Ecological Niche | Significance & Reference |

| Halotolerant Fungi | Aspergillus, Penicillium, Myrothecium spp. | High-salinity environments (salt fields, marine sediments) | These fungi produce a plethora of unique metabolites for defense and communication, including various amides.[5] |

| Plants | Urena lobata (Caesar weed) | Terrestrial | Methanolic extracts have revealed a rich diversity of fatty acids and their derivatives, indicating potential for amide presence.[10] |

| Marine Invertebrates | Sponges, Soft Corals | Marine | Marine invertebrates are well-documented sources of novel lipids with diverse bioactivities.[4][9] |

| Bacteria | Burkholderia spp. | Soil, Groundwater | This genus is known for producing a wide range of antimicrobial compounds, including lipopeptides and other modified fatty acids.[11] |

The Isolation Workflow: A Validated Strategy

The successful isolation of a target molecule from a complex biological matrix is a process of systematic purification and enrichment. The causality behind this workflow is critical: each step is designed to remove specific classes of impurities while retaining the compound of interest, leveraging its unique physicochemical properties. The strategy described here is a self-validating system, where the output of each stage is analytically verified before proceeding to the next.

Workflow Diagram: From Biomass to Pure Compound

Caption: A multi-phase workflow for the isolation of Heptadecanamide.

Experimental Protocol 1: Biomass Preparation and Lipid Extraction

Principle: This protocol utilizes a modified Bligh-Dyer biphasic solvent system (Chloroform:Methanol:Water) to efficiently partition lipids, including Heptadecanamide, into an organic phase, separating them from polar metabolites (sugars, amino acids) and insoluble macromolecules (proteins, polysaccharides).

-

Biomass Preparation:

-

Flash-freeze 100 g of the source material (e.g., fungal mycelia, plant leaves) in liquid nitrogen.

-

Causality: Cryogenic grinding prevents enzymatic degradation of the target analyte and results in a fine powder, maximizing the surface area for efficient solvent extraction.

-

Grind the frozen tissue to a fine powder using a cryogenic mill or a pre-chilled mortar and pestle.

-

-

Single-Phase Homogenization:

-

Transfer the powdered biomass to a high-speed blender or homogenizer vessel.

-

Add 400 mL of a 1:2 (v/v) mixture of Chloroform:Methanol.

-

Homogenize for 2-3 minutes at high speed.

-

Causality: This initial single-phase solvent mixture is polar enough to fully penetrate the cellular structures and disrupt membranes, ensuring complete extraction of all lipids into the solvent.

-

-

Biphasic Partitioning:

-

Transfer the homogenate to a large separatory funnel.

-

Add 100 mL of Chloroform and mix thoroughly.

-

Add 100 mL of ultrapure water and mix again. The final solvent ratio should be approximately 2:2:1.8 Chloroform:Methanol:Water.

-

Allow the mixture to stand for several hours (or overnight at 4°C) to allow for complete phase separation.

-

Causality: The addition of more chloroform and water breaks the single-phase miscibility, creating two distinct layers. The lower, denser chloroform layer contains the lipids (including Heptadecanamide), while the upper aqueous methanol layer contains the polar metabolites.

-

-

Extract Recovery:

-

Carefully drain the lower chloroform layer into a round-bottom flask.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at a bath temperature no higher than 40°C.

-

Causality: Low-temperature evaporation prevents thermal degradation of the target compound.

-

The resulting residue is the Crude Lipid Extract , which serves as the starting material for chromatography.

-

Experimental Protocol 2: Multi-Stage Chromatographic Purification

Principle: This protocol uses a sequence of chromatographic techniques with orthogonal separation mechanisms to systematically purify Heptadecanamide. We begin with low-resolution, high-capacity steps and progress to high-resolution, low-capacity steps.

-

Solid-Phase Extraction (SPE) - Initial Cleanup:

-

Stationary Phase: Silica gel SPE cartridge (e.g., 10g).

-

Protocol:

-

Condition the cartridge with 3 column volumes (CV) of Hexane.

-

Dissolve the Crude Lipid Extract in a minimal volume of Chloroform and load it onto the cartridge.

-

Wash with 3 CV of Hexane to elute non-polar lipids (e.g., hydrocarbons, sterol esters). Discard this fraction.

-

Wash with 3 CV of 9:1 Hexane:Ethyl Acetate to elute neutral lipids. Discard this fraction.

-

Elute the target Enriched Amide Fraction with 3 CV of Dichloromethane:Methanol (95:5).

-

-

Causality: SPE rapidly removes bulk impurities. Heptadecanamide, being moderately polar due to the amide group, is retained more strongly on silica than non-polar lipids but is eluted before highly polar phospholipids.

-

-

Medium Pressure Liquid Chromatography (MPLC) - Fractionation:

-

Stationary Phase: Silica gel column.

-

Mobile Phase: A step or linear gradient from Hexane to Ethyl Acetate.

-

Protocol:

-

Dissolve the dried Enriched Amide Fraction and adsorb it onto a small amount of silica gel.

-

Load the dried powder onto the top of the pre-packed MPLC column.

-

Elute the column with a solvent gradient (e.g., starting with 100% Hexane, progressing to 100% Ethyl Acetate).

-

Collect fractions (e.g., 10-20 mL each) and analyze them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Causality: MPLC provides better resolution than SPE, allowing for the separation of Heptadecanamide from other compounds of similar polarity. Pooling the TLC-positive fractions yields Semi-Pure Heptadecanamide .

-

-

Preparative High-Performance Liquid Chromatography (HPLC) - Final Polishing:

-

Stationary Phase: C18 Reverse-Phase column (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with Methanol and Water. A typical starting point is 85:15 Methanol:Water.

-

Protocol:

-

Dissolve the semi-pure material in Methanol.

-

Inject onto the HPLC system.

-

Monitor the elution profile with a UV detector (approx. 205-210 nm for the amide chromophore) and collect the peak corresponding to Heptadecanamide.

-

Evaporate the solvent to yield the Pure Isolated Heptadecanamide .

-

-

Causality: Reverse-phase HPLC separates compounds based on hydrophobicity, which is an orthogonal mechanism to the polarity-based separation of normal-phase silica. This final step is crucial for removing any remaining closely-related impurities, ensuring high purity (>98%).

-

Structural Elucidation: Identity and Purity Confirmation

Once isolated, the identity and purity of the compound must be unequivocally confirmed using a suite of spectroscopic and spectrometric techniques.

| Analytical Technique | Expected Result for Heptadecanamide (C₁₇H₃₅NO) | Interpretation |

| High-Resolution Mass Spectrometry (HRMS-ESI+) | [M+H]⁺: m/z 270.2800 (Calculated: 270.2797)[M+Na]⁺: m/z 292.2620 (Calculated: 292.2616) | Provides the exact mass and confirms the elemental formula, which is the most critical first piece of evidence for the compound's identity. |

| ¹H NMR (Proton NMR) | δ ~2.2 ppm (t, 2H): -CH₂- protons alpha to C=Oδ ~1.6 ppm (m, 2H): -CH₂- protons beta to C=Oδ ~1.2-1.4 ppm (br s, 26H): Bulk methylene (-CH₂-) chainδ ~0.88 ppm (t, 3H): Terminal methyl (-CH₃) groupδ ~5.5-6.5 ppm (br s, 2H): Amide (-NH₂) protons | Confirms the presence and connectivity of protons in the long aliphatic chain and the alpha-protons adjacent to the amide carbonyl. The broad amide protons are characteristic. |

| ¹³C NMR (Carbon NMR) | δ ~175 ppm: Amide carbonyl (C=O) carbonδ ~36 ppm: Alpha -CH₂- carbonδ ~29-32 ppm: Bulk methylene (-CH₂-) carbonsδ ~22-26 ppm: Methylene carbons near the ends of the chainδ ~14 ppm: Terminal methyl (-CH₃) carbon | Identifies all unique carbon environments, most importantly the downfield shift of the carbonyl carbon, confirming the amide functional group. |

| FTIR Spectroscopy | ~3350 & 3180 cm⁻¹: N-H stretching (primary amide shows two bands)~2920 & 2850 cm⁻¹: C-H stretching of the alkyl chain~1640 cm⁻¹: C=O stretching (Amide I band)~1470 cm⁻¹: C-H bending | Provides definitive evidence for the key functional groups: the primary amide (N-H and C=O stretches) and the long saturated alkyl chain (C-H stretches). |

Biological Context and Future Outlook

The impetus for isolating natural products like Heptadecanamide is driven by their potential bioactivity.[12] While research is ongoing, preliminary studies on related long-chain amides and extracts containing them have pointed towards several promising areas. Compounds isolated from halotolerant fungi, for example, have demonstrated cytotoxic effects against cancer cell lines like HL-60 and antimicrobial properties against various pathogens.[5] Other fatty acid derivatives have shown anti-inflammatory, antibacterial, and antifungal activities.[10][13][14][15]

The isolation of pure Heptadecanamide is the critical first step that enables rigorous pharmacological evaluation. By providing the scientific community with a robust and reproducible methodology, we empower further investigation into its mechanism of action, therapeutic potential, and role as a signaling molecule in biological systems.

References

- Hidden Treasure: Halophilic Fungi as a Repository of Bioactive Lead Compounds. (2024-04-16).

- The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. PubMed Central.

- GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. (2022-08-15). Journal of Drug Delivery and Therapeutics.

- Drug discovery from natural sources. (2006-10-27).

- Editorial: The discovery of bioactive natural products: the isolation and structural elucidation, genome mining, OSMAC strategy, and biotransformation. (2022-09-08).

- Molecular docking of a bioactive compound of C. sinensis n-heptadecanol-1 with opportunistic fungi.

- Bioassay-Guided Isolation and Identification of Antibacterial Compounds from Invasive Tree of Heaven Stem and Trunk Bark. PubMed Central.

- Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results. PubMed Central.

- Potential Use of Marine Plants as a Source of Bioactive Compounds. (2025-01-22). PubMed.

- Anticancer Drugs from Marine Flora: An Overview. (2011-09-29).

- Biomedical Compounds from Marine organisms. (2011-04-05). PubMed Central.

- Drug discovery through the isolation of natural products from Burkholderia. (2019-07-02).

- Natural product isolation – how to get from biological material to pure compounds. (2013-02-08). Royal Society of Chemistry.

- Bioactive compounds in some marine plants and invertebr

- Promising bioactive compounds from the marine environment and their potential effects on various diseases. (2022-01-26). PubMed Central.

Sources

- 1. Drug discovery from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Editorial: The discovery of bioactive natural products: the isolation and structural elucidation, genome mining, OSMAC strategy, and biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Drugs from Marine Flora: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biomedical Compounds from Marine organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hidden Treasure: Halophilic Fungi as a Repository of Bioactive Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Potential Use of Marine Plants as a Source of Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioflux.com.ro [bioflux.com.ro]

- 9. Promising bioactive compounds from the marine environment and their potential effects on various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jddtonline.info [jddtonline.info]

- 11. Drug discovery through the isolation of natural products from Burkholderia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bioassay-Guided Isolation and Identification of Antibacterial Compounds from Invasive Tree of Heaven Stem and Trunk Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

endogenous function of Heptadecanamide in cellular signaling

An In-Depth Technical Guide to the Endogenous Function of Heptadecanamide in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid amides represent a burgeoning class of endogenous lipid signaling molecules with diverse physiological roles, from neurotransmission to metabolic regulation. While significant research has focused on prototypical members like the endocannabinoid anandamide and the sleep-inducing molecule oleamide, the functions of many other species, such as the odd-chain primary amide heptadecanamide (C17:0 amide), remain largely unexplored. This technical guide synthesizes the current understanding of fatty acid amide signaling to construct a predictive functional framework for heptadecanamide. We extrapolate from the known bioactivity of its structural analogs and its corresponding fatty acid (heptadecanoic acid) to hypothesize its involvement in key cellular signaling pathways, including the endocannabinoid and peroxisome proliferator-activated receptor (PPAR) systems. Furthermore, we provide a comprehensive suite of detailed experimental protocols and workflows, empowering researchers to systematically investigate and validate the endogenous roles of heptadecanamide. This guide serves as a foundational resource for scientists and drug development professionals aiming to unlock the therapeutic potential of this understudied lipid mediator.

The Landscape of Fatty Acid Amide Signaling

Work over the last two decades has solidified fatty acid amides as a crucial class of endogenous signaling molecules.[1] They are broadly categorized into N-acylethanolamines (NAEs), such as anandamide, and primary fatty acid amides (PFAMs), like oleamide, to which heptadecanamide belongs.[1] These lipids are characterized by a fatty acyl chain linked via an amide bond to a headgroup, a simple structural motif that belies their functional complexity.[2] Their signaling functions are often transient and localized, a feature tightly controlled by on-demand biosynthesis and rapid enzymatic degradation.[1][3]

Biosynthesis and Metabolic Control

The cellular levels of fatty acid amides are not maintained in storage vesicles but are produced in response to specific physiological stimuli. The biosynthesis of PFAMs is thought to involve the oxidation of N-fatty acylglycines, a reaction catalyzed by peptidylglycine α-amidating monooxygenase (PAM).[4]

Conversely, the primary catabolic enzyme responsible for hydrolyzing and thus inactivating a broad range of fatty acid amides is Fatty Acid Amide Hydrolase (FAAH).[1][5] The rapid degradation of these signaling lipids by FAAH means that many of their fundamental endogenous roles may still be undiscovered.[1] The activity of this enzymatic machinery provides a critical control point for regulating the tone and duration of fatty acid amide signaling.

Caption: Generalized lifecycle of a Primary Fatty Acid Amide (PFAM).

Established Signaling Paradigms

The function of a given fatty acid amide is dictated by its molecular targets. Two well-characterized receptor systems are central to this signaling network.

-

G-Protein Coupled Receptors (GPCRs): The Endocannabinoid System: The discovery that anandamide is an endogenous ligand for cannabinoid receptors (CB1 and CB2) was a landmark finding.[1][6] These GPCRs are integral to regulating neurotransmitter release, pain perception, appetite, and memory.[6][7][8] Oleamide, a PFAM, also exhibits cannabinoid-like activity by acting as an agonist at CB1 receptors.[1] Activation of CB1 typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the MAPK signaling cascade.[9]

-

Nuclear Receptors: PPARs: Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that function as master regulators of lipid and glucose metabolism.[10][11] Fatty acids and their derivatives are the canonical endogenous ligands for PPARs.[12] Upon activation, PPARs heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences (PPREs) to regulate the transcription of target genes involved in fatty acid oxidation, adipogenesis, and inflammation.[11][13]

Heptadecanamide: An Odd-Chain Lipid with Untapped Potential

Heptadecanamide is the primary amide of heptadecanoic acid (C17:0), a saturated odd-chain fatty acid. While direct studies on heptadecanamide are scarce, compelling evidence from its parent fatty acid provides a strong rationale for its investigation as a bioactive signaling molecule.

Inferred Bioactivity from Heptadecanoic Acid

Recent studies have demonstrated that heptadecanoic acid exerts potent anti-cancer effects. It has been shown to induce apoptosis and enhance the chemosensitivity of pancreatic cancer cells to gemcitabine, exhibiting stronger cytotoxic effects than several other common saturated and unsaturated fatty acids.[14] This pro-apoptotic activity suggests that its derivatives, including heptadecanamide, may play a role in regulating cell cycle progression and cell death pathways.[14][15]

Hypothesized Molecular Targets and Cellular Functions

Based on its structural similarity to other PFAMs and the known functions of its parent fatty acid, we can hypothesize several primary signaling roles for heptadecanamide:

-

Modulation of the Endocannabinoid System: Given that oleamide (C18:1 amide) interacts with CB1 receptors, it is plausible that heptadecanamide, with its similar alkyl chain length, could also act as a ligand or modulator for cannabinoid receptors. Its effects may be weaker or more selective than other known endocannabinoids.

-

Activation of PPARα: As a derivative of a fatty acid, heptadecanamide is a prime candidate for a PPAR ligand. Activation of PPARα, in particular, would be consistent with a role in regulating fatty acid catabolism and inflammation, aligning with the broader functions of lipid mediators.[13]

-

Induction of Apoptosis: The potent pro-apoptotic effects of heptadecanoic acid in cancer cells suggest that heptadecanamide may function as an endogenous regulator of apoptosis.[14] This could involve direct or indirect modulation of critical cell death pathways such as the PI3K/Akt/mTOR or Hippo pathways.[16]

Comparative Bioactivity of Related Fatty Acid Amides

To provide context for potential experimental design, the following table summarizes key quantitative parameters for well-characterized fatty acid amides. Data for heptadecanamide remains to be determined.

| Compound | Molecular Target(s) | Reported Affinity / Potency (EC₅₀/Kᵢ) | Key Cellular Function(s) |

| Anandamide (AEA) | CB1, CB2, TRPV1 | Kᵢ ≈ 61-89 nM (human CB1) | Neurotransmission, Pain modulation, Appetite |

| Oleamide | CB1, 5-HT receptors | EC₅₀ ≈ 500 nM (CB1) | Sleep induction, Angiogenesis |

| Palmitoylethanolamide (PEA) | PPARα, GPR55 | EC₅₀ ≈ 3 µM (PPARα) | Anti-inflammatory, Analgesic |

| Heptadecanamide | Hypothesized: CB1, PPARα | To Be Determined (TBD) | Hypothesized: Apoptosis, Metabolic regulation |

Technical Guide: A Roadmap for Heptadecanamide Research

Investigating a novel signaling molecule requires a systematic, multi-faceted approach. The following protocols provide validated, step-by-step methodologies tailored for the study of fatty acid amides.

Caption: Experimental workflow for validating heptadecanamide's function.

Protocol 1: Quantification of Endogenous Heptadecanamide via LC-MS/MS

Rationale: The first step is to confirm the endogenous presence of heptadecanamide in relevant biological samples (e.g., cell lines, tissues, plasma). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity for this task.[17]

Methodology:

-

Internal Standard Preparation: Prepare a stock solution of a deuterated heptadecanamide analog (e.g., heptadecanamide-d3) in an appropriate organic solvent (e.g., methanol) to be used as an internal standard (IS).

-

Sample Homogenization: Homogenize cell pellets or tissues (typically 50-100 mg) in a cold solvent mixture, such as 2:1:1 chloroform:methanol:Tris buffer (50 mM, pH 8.0), after spiking with the IS.

-

Lipid Extraction (Folch Method):

-

Vortex the homogenate vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 15 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a gentle stream of nitrogen gas.

-

-

Sample Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of a mobile phase-compatible solvent (e.g., 90:10 methanol:water).

-

LC Separation:

-

Inject the sample onto a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Use a gradient elution method. For example: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile/Methanol 1:1 + 0.1% Formic Acid).

-

Run a gradient from 50% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and re-equilibrate.

-

-

MS/MS Detection:

-

Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Perform Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both native heptadecanamide and the IS. (Transitions must be empirically determined but would be based on the protonated molecule [M+H]⁺).

-

-

Quantification: Construct a standard curve using known concentrations of a synthetic heptadecanamide standard. Quantify the endogenous levels in samples by comparing the peak area ratio of the analyte to the IS against the standard curve.

Protocol 2: Competitive Radioligand Binding Assay

Rationale: To determine if heptadecanamide directly interacts with hypothesized targets like CB1 or PPARα, a competitive binding assay is the gold standard. This protocol describes a general framework using cell membranes expressing the receptor of interest.

Methodology:

-

Membrane Preparation: Prepare membranes from cells overexpressing the human CB1 receptor (or another target). This is typically done by homogenizing the cells in a hypotonic buffer followed by centrifugation to pellet the membranes, which are then resuspended in a binding buffer.

-

Assay Setup: In a 96-well plate, combine:

-

A fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940 for CB1).

-

Increasing concentrations of unlabeled heptadecanamide (e.g., from 1 nM to 100 µM).

-

A fixed amount of membrane protein (e.g., 10-20 µg).

-

-

Control Wells:

-

Total Binding: Radioligand + membranes (no competitor).

-

Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known, potent unlabeled ligand (e.g., WIN 55,212-2 for CB1).

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/B), followed by several washes with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of heptadecanamide.

-

Fit the data to a one-site competition model using non-linear regression to determine the inhibition constant (Kᵢ).

-

Protocol 3: PPARα Transcriptional Reporter Assay

Rationale: To assess whether heptadecanamide can functionally activate a nuclear receptor, a reporter gene assay is highly effective. This protocol measures the ability of a compound to induce the transcription of a gene controlled by PPARα.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Co-transfect the cells with two plasmids:

-

An expression vector for human PPARα.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

-

-

A co-transfected plasmid expressing β-galactosidase or Renilla luciferase can be used to normalize for transfection efficiency.

-

-

Compound Treatment: After 24 hours, replace the media with fresh media containing varying concentrations of heptadecanamide (e.g., 1 µM to 50 µM). Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the cells for another 18-24 hours to allow for transcriptional activation and reporter protein expression.

-

Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.

-

Luciferase Assay:

-

Transfer a portion of the cell lysate to a white-walled 96-well plate.

-

Use a luminometer to inject a luciferase assay substrate and measure the resulting luminescence.

-

-

Normalization: Measure the activity of the normalization enzyme (e.g., β-galactosidase) in the remaining lysate.

-

Data Analysis:

-

Normalize the luciferase activity to the control reporter activity for each well.

-

Plot the normalized reporter activity (as fold-change over vehicle control) against the log concentration of heptadecanamide.

-

Use non-linear regression to calculate the EC₅₀ value, which represents the concentration required for 50% of the maximal response.

-

Implications for Drug Development and Future Directions

The systematic investigation of heptadecanamide holds significant promise for therapeutic innovation.

-

Oncology: If the pro-apoptotic effects of its parent fatty acid are recapitulated by the amide, heptadecanamide or its stable analogs could serve as a novel scaffold for developing anti-cancer agents, particularly for chemo-resistant tumors.[14]

-

Metabolic and Inflammatory Diseases: Should heptadecanamide prove to be a potent PPARα agonist, it would join a class of molecules with validated roles in treating dyslipidemia and metabolic syndrome.[11][13] Its potential anti-inflammatory effects could be leveraged for conditions ranging from atherosclerosis to neuroinflammation.

-

Targeting FAAH: The discovery of any potent signaling role for heptadecanamide would immediately highlight its degrading enzyme, FAAH, as a therapeutic target.[5] Inhibiting FAAH would elevate endogenous levels of heptadecanamide, providing a strategy to amplify its beneficial effects in a targeted and physiological manner.

Future research should focus on executing the proposed experimental workflows, expanding the investigation to other potential receptor targets (e.g., orphan GPCRs), and ultimately validating these findings in relevant animal models of disease.[18] The exploration of the fatty acid amidome is far from complete, and odd-chain species like heptadecanamide represent a promising frontier in lipid signaling and drug discovery.

References

-

Ezzili, C., Otrubova, K., & Boger, D. L. (2010). Fatty acid amide signaling molecules. Bioorganic & Medicinal Chemistry Letters, 20(20), 5959–5968. [Link]

-

Balvers, M. G., Verhoeckx, K. C., & Meijerink, J. (2012). Targeted lipidomics: fatty acid amides and pain modulation. Current pharmaceutical design, 18(32), 4948–4961. [Link]

-

Ghaffari, M., & Chapman, K. D. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules (Basel, Switzerland), 26(16), 4994. [Link]

-

Lipotype GmbH. Fatty Amides. Lipid Analysis. [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

-

Ezzili, C., Otrubova, K., & Boger, D. L. (2010). Fatty acid amide signaling molecules. Bioorganic & medicinal chemistry letters, 20(20), 5959–5968. [Link]

-

Okuno, T., & Yokomizo, T. (2021). Metabolism and biological functions of 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid. Prostaglandins & other lipid mediators, 152, 106502. [Link]

-

Devane, W. A., Hanus, L., Breuer, A., Pertwee, R. G., Stevenson, L. A., Griffin, G., Gibson, D., Mandelbaum, A., Etinger, A., & Mechoulam, R. (1992). Isolation and structure of a brain constituent that binds to the cannabinoid receptor. Science (New York, N.Y.), 258(5090), 1946–1949. [Link]

-

Hihi, A. K., Michalik, L., & Wahli, W. (2002). PPARs: transcriptional effectors of fatty acids and their derivatives. Cellular and molecular life sciences : CMLS, 59(5), 790–798. [Link]

-

Mukhopadhyay, B., Cinar, R., Yin, S., Liu, J., Tam, J., Godlewski, G., Harvey-White, J., Mordi, I., Nunez-Rodriguez, M., Kunos, G., & Pacher, P. (2011). Hyperactivation of anandamide synthesis and regulation of cell-cycle progression via cannabinoid type 1 (CB1) receptors in the regenerating liver. Proceedings of the National Academy of Sciences of the United States of America, 108(15), 6323–6328. [Link]

-

Benito, C., Núñez, E., Tolón, R. M., Carrier, E. J., Rábano, A., Hillard, C. J., & Romero, J. (2003). Cannabinoid CB1 and CB2 Receptors and Fatty Acid Amide Hydrolase Are Specific Markers of Plaque Cell Subtypes in Human Multiple Sclerosis. The Journal of neuroscience : the official journal of the Society for Neuroscience, 23(35), 11136–11141. [Link]

-

Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. Molecules (Basel, Switzerland), 20(2), 2425–2444. [Link]

-

Thompson, Z., Ramer, M. S., & Newman, J. W. (2021). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical reviews, 121(14), 8359–8416. [Link]

-

Lee, J. Y., Kim, H. S., Lee, J., Kim, Y. S., & Kim, J. (2023). Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells. Journal of medicinal food, 26(3), 201–210. [Link]

-

Zhang, Z., Li, S., Wang, X., et al. (2018). Compound 1 induces cell cycle arrest and apoptotic cell death in HepG2 cells. Scientific Reports, 8, 12345. [Link]

-

Hihi, A. K., Michalik, L., & Wahli, W. (2002). PPARs: transcriptional effectors of fatty acids and their derivatives. Cellular and Molecular Life Sciences, 59(5), 790-798. [Link]

-

Kersten, S., & Stienstra, R. (2017). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine reviews, 38(4), 275–309. [Link]

-

Igal, R. A. (2010). Sphingomyelin and derivatives as cellular signals. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(4), 438-453. [Link]

-

Thummarati, P., et al. (2023). Molecular Targets and Signaling Pathways in Cholangiocarcinoma: A Systematic Review. Asian Pacific journal of cancer prevention : APJCP, 24(3), 741–752. [Link]

-

Yang, Q., Nagano, T., Shah, Y., Cheung, C., Ito, S., & Gonzalez, F. J. (2008). Hepatocyte-restricted Constitutive Activation of PPAR Alpha Induces Hepatoproliferation but Not Hepatocarcinogenesis. Carcinogenesis, 29(10), 2043–2050. [Link]

-

Evan, G. I., & Vousden, K. H. (2001). Proliferation, cell cycle and apoptosis in cancer. Nature, 411(6835), 342-348. [Link]

-

Thummarati, P., et al. (2023). Molecular Targets and Signaling Pathways in Cholangiocarcinoma: A Systematic Review. Asian Pacific Journal of Cancer Prevention, 24(3), 741-752. [Link]

-

Varga, T., Czimmerer, Z., & Nagy, L. (2011). PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1812(8), 1007-1022. [Link]

-

Ullah, A., Munir, S., Badshah, S. L., Khan, N., Ghani, L., Poulson, B. G., Emwas, A. H., & Jaremko, M. (2023). Important Flavonoids and Their Role as a Therapeutic Agent. Molecules (Basel, Switzerland), 28(3), 1345. [Link]

-

Llovet, J. M., et al. (2015). Molecular pathogenesis and targeted therapies for hepatocellular carcinoma. Cell, 162(1), 5-19. [Link]

-

Cell Press. (2018). Cannabinoid Receptors Control Incidental Learning. YouTube. [Link]

-

Brückner, S., & Bode, H. B. (2011). Biosynthesis and function of secondary metabolites. Beilstein journal of organic chemistry, 7, 1573–1574. [Link]

-

Ma, L., et al. (2022). Advancements in Disease Modeling and Drug Discovery Using iPSC-Derived Hepatocyte-like Cells. Frontiers in Cell and Developmental Biology, 10, 858688. [Link]

-

Hovione. (2019). Small Molecule Development Analytical Methods for Faster Time to Market. White Paper. [Link]

-

Djulbegovic, M., et al. (2017). Cannabinoid Receptor 1 and Fatty Acid Amide Hydrolase Contribute to Operant Sensation Seeking in Mice. Frontiers in behavioral neuroscience, 11, 140. [Link]

-

Cravatt, B. F., et al. (2001). Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase. Proceedings of the National Academy of Sciences of the United States of America, 98(16), 9371–9376. [Link]

-

Kilgore, M. B., & Kutchan, T. M. (2016). The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery. Phytochemistry reviews : proceedings of the Phytochemical Society of Europe, 15(2), 227–246. [Link]

-

Tsai, W. C., & Hsu, S. D. (2017). Molecular Targets and Signaling Pathways of microRNA-122 in Hepatocellular Carcinoma. BioMed research international, 2017, 7840152. [Link]

-

Wolfender, J. L., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Chimia, 69(7-8), 416–422. [Link]

-

Kumar, S., et al. (2022). Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert. ACS omega, 7(38), 34509–34520. [Link]

-

Choudhary, D., et al. (2023). Potential role of different animal models for the evaluation of bioactive compounds. Journal of translational medicine, 21(1), 679. [Link]

-

Roy, N. K., et al. (2021). Cananga odorata (Ylang-Ylang) modulate pathways involved in cancer: Gene set enrichment and network pharmacology approach. Heliyon, 7(7), e07501. [Link]

-

Kowalska, K., et al. (2021). The Existing Methods and Novel Approaches in Mycotoxins' Detection. Molecules (Basel, Switzerland), 26(21), 6437. [Link]

-

Howlett, A. C., & Mukhopadhyay, S. (2000). Cellular signal transduction by anandamide and 2-arachidonoylglycerol. Chemistry and physics of lipids, 108(1-2), 53–70. [Link]

-

Al-Bawab, A. Q. (2022). Anticancer Effects of Fucoxanthin through Cell Cycle Arrest, Apoptosis Induction, Angiogenesis Inhibition, and Autophagy Modulation. Marine drugs, 20(8), 522. [Link]

-

Al-Bawab, A. Q. (2022). Hidden Treasure: Halophilic Fungi as a Repository of Bioactive Lead Compounds. Marine drugs, 20(8), 522. [Link]

-

Editorial. (2022). Editorial: Fungal Bioactive Metabolites of Pharmacological Relevance. Frontiers in pharmacology, 13, 909117. [Link]

-

Begum, M. N. (2022). Editorial: Fungal Bioactive Metabolites of Pharmacological Relevance. Frontiers in Pharmacology, 13, 909117. [Link]

-

Grundmann, M., et al. (2021). Ligand-Free Signaling of G-Protein-Coupled Receptors: Physiology, Pharmacology, and Genetics. Pharmacological reviews, 73(2), 894–945. [Link]

-

Del-Toro-Viera, F., et al. (2021). Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans. Molecules (Basel, Switzerland), 26(16), 5037. [Link]

-

Michael Smith Laboratories. (2020). Leveraging the Power of Model Organisms to Diagnose and Develop New Therapies for Rare Diseases. The University of British Columbia. [Link]

-

de Andrade, J. P., et al. (2023). Pharmacological and toxicological effects of Amaryllidaceae. Brazilian journal of biology = Revista brasleira de biologia, 84, e277092. [Link]

-

Rothbauer, M., et al. (2023). Human disease models in drug development. Nature reviews. Bioengineering, 1(6), 433–453. [Link]

-

Chen, X., et al. (2023). Functional foods and bioactive compounds: a comprehensive review on their role in mitigating drug-induced liver injury. Frontiers in pharmacology, 14, 1205315. [Link]

Sources

- 1. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lipotype.com [lipotype.com]

- 3. Cannabinoid CB1 and CB2 Receptors and Fatty Acid Amide Hydrolase Are Specific Markers of Plaque Cell Subtypes in Human Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources | MDPI [mdpi.com]

- 5. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cannabinoid receptors and their endogenous agonist, anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Cannabinoid Receptor 1 and Fatty Acid Amide Hydrolase Contribute to Operant Sensation Seeking in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular signal transduction by anandamide and 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PPARs: transcriptional effectors of fatty acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pleiotropic Actions of Peroxisome Proliferator-Activated Receptors (PPARs) in Dysregulated Metabolic Homeostasis, Inflammation and Cancer: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PPARs: transcriptional effectors of fatty acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Actions of PPARα in Lipid Metabolism and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Targets and Signaling Pathways in Cholangiocarcinoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeted lipidomics: fatty acid amides and pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

Heptadecanamide: An In-Depth Technical Guide to its Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Odd-Chain Fatty Acid

Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has long been recognized as a biomarker for the consumption of ruminant fat and dairy products.[1][2] However, emerging research is beginning to shed light on the biological significance of its derivatives, particularly its primary amide, heptadecanamide. This technical guide provides a comprehensive overview of heptadecanamide, from its biochemical origins and synthesis to its intriguing biological activities and potential as a therapeutic agent. As our understanding of the complex interplay of lipid molecules in cellular signaling deepens, molecules like heptadecanamide are moving from the periphery to the forefront of scientific investigation.

This guide will delve into the putative biosynthetic pathway of heptadecanamide from its fatty acid precursor, detail its known and proposed mechanisms of action, and provide actionable, step-by-step protocols for its laboratory synthesis, purification, and analysis. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this unique fatty acid amide.

Biosynthesis and Metabolism: A Putative Pathway

While the precise enzymatic pathway for the in vivo synthesis of heptadecanamide from heptadecanoic acid has not been definitively elucidated, a putative pathway can be proposed based on the well-established biosynthesis of other fatty acid amides. This process likely involves a two-step enzymatic reaction.

First, heptadecanoic acid is activated to its coenzyme A (CoA) thioester, heptadecanoyl-CoA. This activation is a common step in fatty acid metabolism and is catalyzed by a family of enzymes known as acyl-CoA synthetases. The second step would involve the amidation of heptadecanoyl-CoA to form heptadecanamide. This reaction is likely catalyzed by an N-acyltransferase (NAT) enzyme that utilizes ammonia or a related nitrogen-containing substrate as the amine donor. While the specific NAT with a preference for heptadecanoyl-CoA has yet to be identified, the existence of various NATs with broad substrate specificities suggests that such an enzyme is plausible.[3][4][5]

The degradation of heptadecanamide is likely carried out by fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of a wide range of fatty acid amides back to their corresponding fatty acids and ammonia.

Figure 1: Putative biosynthetic and degradation pathway of heptadecanamide.

Biological Activities and Mechanism of Action

Recent studies have begun to uncover the significant biological activities of heptadecanamide, particularly its cytotoxic and antimicrobial properties.

Cytotoxic and Anti-Cancer Potential

Heptadecanamide has demonstrated cytotoxic effects against various cancer cell lines.[6] While the precise molecular targets are still under investigation, evidence suggests that its mechanism of action may involve the modulation of key cellular signaling pathways that control cell proliferation and apoptosis.

One of the primary proposed mechanisms is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7][8][9][10][11] This pathway is a critical regulator of cell survival, growth, and proliferation, and its dysregulation is a hallmark of many cancers. By inhibiting the PI3K/Akt pathway, heptadecanamide can suppress the downstream signals that promote cancer cell survival and proliferation, ultimately leading to apoptosis. Fatty acid amides have been shown to reduce the viability of glioma cells and were not toxic to normal glial cells.[7] These fatty acid amides induced apoptotic cell death through the loss of mitochondrial integrity, likely through the activation of cannabinoid receptors and inhibition of the PI3K/Akt pathway.[7]

Figure 2: Proposed mechanism of heptadecanamide-induced cytotoxicity via inhibition of the PI3K/Akt signaling pathway.

Antimicrobial Activity

Heptadecanamide also exhibits antimicrobial properties. The proposed mechanism of action for the antimicrobial activity of fatty acids and their amides primarily involves the disruption of the bacterial cell membrane.[12][13][14][15][16] The amphipathic nature of heptadecanamide, with its long, hydrophobic hydrocarbon tail and a polar amide head, allows it to insert into the phospholipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Table 1: Summary of Biological Activities of Heptadecanamide

| Biological Activity | Proposed Mechanism of Action | Potential Therapeutic Application |

| Cytotoxicity | Inhibition of PI3K/Akt signaling pathway, induction of apoptosis.[7] | Cancer therapy |

| Antimicrobial | Disruption of bacterial cell membrane integrity.[12][13][14][15][16] | Antibacterial agent |

Methodologies for Research and Development

Laboratory Synthesis of Heptadecanamide

For research and drug development purposes, a reliable method for the chemical synthesis of heptadecanamide is essential. The following protocol describes a straightforward and efficient method for the synthesis of heptadecanamide from heptadecanoic acid.

Experimental Protocol: Synthesis of Heptadecanamide

-

Activation of Heptadecanoic Acid:

-

In a round-bottom flask, dissolve heptadecanoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the solution at room temperature with stirring.

-

Allow the reaction to proceed for 1-2 hours at room temperature. The formation of the acyl-imidazole intermediate can be monitored by thin-layer chromatography (TLC).

-

-

Amidation:

-

In a separate flask, prepare a solution of ammonia in an appropriate solvent (e.g., a saturated solution of ammonia in methanol or a solution of ammonium hydroxide).

-

Slowly add the ammonia solution (a large excess, e.g., 10-20 equivalents) to the activated heptadecanoic acid solution at 0°C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude heptadecanamide.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure heptadecanamide as a white solid.[17][18][19]

-

Figure 3: Experimental workflow for the laboratory synthesis of heptadecanamide.

Analytical Characterization

The identity and purity of the synthesized heptadecanamide should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show a characteristic triplet for the terminal methyl group, a broad multiplet for the methylene chain, and a distinct signal for the amide protons.[20][21][22][23]

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the amide group, along with a series of signals corresponding to the carbons of the aliphatic chain.[20][21][22][23]

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS):

Future Directions and Therapeutic Potential

The emerging evidence of heptadecanamide's biological activities opens up exciting avenues for future research and drug development. Key areas for further investigation include:

-

Elucidation of the Biosynthetic Pathway: Identifying the specific N-acyltransferase responsible for heptadecanamide synthesis will provide crucial insights into its endogenous regulation and function.

-

Target Identification and Mechanism of Action: A deeper understanding of the molecular targets of heptadecanamide and the precise mechanisms by which it exerts its cytotoxic and antimicrobial effects is essential for its development as a therapeutic agent.

-

In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of heptadecanamide for various therapeutic applications.[29]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of heptadecanamide could lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Conclusion

Heptadecanamide, a derivative of the odd-chain fatty acid heptadecanoic acid, is an intriguing bioactive lipid with demonstrated cytotoxic and antimicrobial properties. Its potential to modulate critical cellular signaling pathways, such as the PI3K/Akt pathway, positions it as a promising candidate for further investigation in the context of cancer therapy. Furthermore, its ability to disrupt bacterial membranes suggests its potential as a novel antimicrobial agent. The straightforward chemical synthesis and well-established analytical methods for its characterization provide a solid foundation for researchers to explore its therapeutic potential. As the field of lipidomics continues to expand, the in-depth study of molecules like heptadecanamide will undoubtedly contribute to the development of new and effective therapeutic strategies.

References

Sources

- 1. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heptadecanoic Acid | C17H34O2 | CID 10465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 6. Cytotoxic fatty acid amides from Xenorhabdus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial peptide interactions with bacterial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Dynamics Simulation of the Interaction of Two Linear Battacin Analogs with Model Gram-Positive and Gram-Negative Bacterial Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Transmembrane peptide effects on bacterial membrane integrity and organization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Heptadecanoic acid [webbook.nist.gov]

- 26. researchgate.net [researchgate.net]

- 27. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Sample preparation and gas chromatography of primary fatty acid amides [ouci.dntb.gov.ua]

- 29. Synthesis and initial evaluation of 17-(11)C-heptadecanoic acid for measurement of myocardial fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Heptadecanamide in Metabolic Regulation: A Technical Guide for Researchers

Foreword: Unveiling the Role of an Odd-Chain Fatty Acid Amide

The landscape of metabolic regulation is a complex interplay of signaling molecules, intricate pathways, and cellular energy dynamics. Among the vast array of bioactive lipids, the N-acylethanolamines (NAEs) have emerged as critical regulators of energy balance, inflammation, and cellular homeostasis. While much of the research has focused on well-known NAEs like the endocannabinoid anandamide, palmitoylethanolamide (PEA), and oleoylethanolamide (OEA), a growing body of evidence suggests that other members of this family, including the odd-chain fatty acid amide Heptadecanamide, may play significant, yet underexplored, roles.

This technical guide provides a comprehensive overview of the physiological role of Heptadecanamide in metabolic regulation. As direct research on Heptadecanamide is still in its nascent stages, this document synthesizes information from the broader class of NAEs to build a foundational understanding of its biochemistry, metabolism, and potential signaling functions. We will delve into the enzymatic machinery governing its synthesis and degradation, explore its putative signaling pathways, and provide detailed experimental protocols for its study. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this intriguing molecule in the context of metabolic disorders.

The Biochemistry of Heptadecanamide: An Odd-Chain N-Acylethanolamine

Heptadecanamide, also known as N-heptadecanoylethanolamine, is a saturated fatty acid amide derived from heptadecanoic acid (C17:0), an odd-chain saturated fatty acid. Unlike their even-chain counterparts, odd-chain fatty acids are less common in the human diet but are found in dairy products and some plant sources.[1][2] The presence of an odd-numbered carbon chain imparts unique metabolic properties, as its breakdown ultimately yields propionyl-CoA in addition to acetyl-CoA.[3]

Biosynthesis of Heptadecanamide

The biosynthesis of Heptadecanamide is believed to follow the canonical pathway for NAEs.[4][5] This process is a two-step enzymatic cascade initiated from membrane phospholipids.

-

N-Acylation of Phosphatidylethanolamine (PE): The first and rate-limiting step involves the transfer of a heptadecanoyl group from the sn-1 position of a phospholipid (e.g., phosphatidylcholine) to the head group of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT). The product of this reaction is N-heptadecanoyl-phosphatidylethanolamine (N-17:0-PE), a species of N-acyl-phosphatidylethanolamine (NAPE).[5][6]

-

Release of Heptadecanamide: The newly formed N-17:0-PE is then hydrolyzed by a specific phospholipase D, known as N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), to release Heptadecanamide and phosphatidic acid.[7][8]

While NAPE-PLD is considered the primary enzyme for NAE synthesis, alternative pathways have been identified, particularly in the brain, suggesting a degree of redundancy in this process.[4]

Figure 1: Biosynthesis of Heptadecanamide.

Degradation of Heptadecanamide

The primary route for the degradation of Heptadecanamide and other NAEs is enzymatic hydrolysis by fatty acid amide hydrolase (FAAH).[9] FAAH is an integral membrane enzyme belonging to the serine hydrolase superfamily. It catalyzes the breakdown of Heptadecanamide into heptadecanoic acid and ethanolamine, thereby terminating its signaling activity.[10] FAAH has a broad substrate specificity, hydrolyzing various fatty acid amides, which has implications for the overall balance of these signaling lipids.[11]

Sources

- 1. Palmitoylethanolamide in Postmenopausal Metabolic Syndrome: Current Evidence and Clinical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. siba-ese.unisalento.it [siba-ese.unisalento.it]

- 3. lipidmaps.org [lipidmaps.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Palmitoylethanolamide Prevents Metabolic Alterations and Restores Leptin Sensitivity in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 8. Hepatic NAPE-PLD Is a Key Regulator of Liver Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potential of Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Diacylglycerol Lipase (DAGL) Enzymes as Targets for Obesity Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

Heptadecanamide: A Technical Guide for Lipidomics and Metabolomics Research

Foreword: Unveiling the Significance of an Odd-Chain Fatty Acid Amide

In the expansive landscape of lipidomics and metabolomics, the focus has historically centered on even-chain fatty acids and their derivatives, given their predominance in biological systems. However, a growing body of evidence underscores the unique biological roles and potential biomarker utility of odd-chain fatty acid species. Among these, Heptadecanamide (C17:0 amide), a primary fatty acid amide (PFAM), is emerging as a molecule of significant interest. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of Heptadecanamide, from its fundamental biochemistry to advanced analytical methodologies and its burgeoning role in understanding complex disease states. As we delve into the intricacies of this fascinating lipid, we aim to equip the scientific community with the knowledge and practical insights necessary to propel future discoveries.

The Biochemical Identity of Heptadecanamide

Heptadecanamide belongs to the family of fatty acid amides, a structurally diverse class of lipids characterized by a fatty acid linked to a substituent via an amide bond.[1] In the case of primary fatty acid amides like Heptadecanamide, the carboxyl group of heptadecanoic acid is linked to an amino group (-NH2).[2] These molecules are recognized as important signaling molecules within the mammalian nervous system and beyond, influencing a variety of physiological processes.[2]

While the biological functions of many fatty acid amides are still under investigation, some members of this family, such as anandamide and oleamide, are well-established signaling molecules.[3] This suggests that other fatty acid amides, including Heptadecanamide, are also likely to possess crucial cell signaling functions.[3] The structural simplicity of Heptadecanamide belies a potential complexity in its biological roles, which are intricately linked to its biosynthesis, metabolism, and interactions with cellular machinery.

Biosynthesis and Metabolism: An Intricate Network

The precise biosynthetic and metabolic pathways of Heptadecanamide are not as well-defined as those of more abundant fatty acid amides. However, by examining the established pathways for related molecules, we can infer the likely routes of its formation and degradation.

Putative Biosynthetic Pathways

The biosynthesis of primary fatty acid amides is thought to involve the enzymatic conversion of precursor molecules. One proposed pathway involves the action of peptidylglycine α-amidating monooxygenase (PAM), which can catalyze the oxidation of N-fatty acylglycines to yield primary fatty acid amides.[3] Another potential route is the hydrolysis of N-acylethanolamines, which could serve as precursors for PFAMs.[2] In the context of Heptadecanamide, this would involve the conversion of N-heptadecanoylethanolamine.

The origin of the precursor, heptadecanoic acid (C17:0), is also a key consideration. While it can be obtained from dietary sources, particularly dairy products, there is evidence for its endogenous production, possibly through α-oxidation of stearic acid (C18:0).[4][5] This process involves the removal of one carbon atom from the carboxylic acid end of the fatty acid.[4]

A proposed biosynthetic pathway for Heptadecanamide is depicted below:

Analytical Methodologies for Heptadecanamide Quantification

Accurate and sensitive quantification of Heptadecanamide in complex biological matrices is essential for elucidating its roles in health and disease. Mass spectrometry-based techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are the cornerstones of fatty acid amide analysis. [6]

Sample Preparation: The Critical First Step

The journey from a biological sample to reliable quantitative data begins with meticulous sample preparation. The primary goals are to efficiently extract Heptadecanamide, remove interfering substances like proteins and abundant lipids, and concentrate the analyte for sensitive detection.

A general workflow for the extraction of Heptadecanamide from plasma is outlined below:

Step-by-Step Protocol for Solid-Phase Extraction (SPE) of Primary Fatty Acid Amides from a Total Lipid Extract: [1]

-

Adsorbent Conditioning: Condition a normal phase SPE cartridge (500 mg) with an appropriate solvent.

-

Sample Loading: Load the total lipid extract onto the SPE cartridge. The lowest detectable mass of amide for recovery with this method was found to be 0.5 µg. [1]3. Washing: Wash the cartridge to remove non-polar lipids and other interfering substances.

-

Elution: Elute the primary fatty acid amides using a more polar solvent.

-

Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution/Derivatization: Reconstitute the dried extract in a suitable solvent for LC-MS analysis or perform derivatization for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. [7]For the analysis of fatty acid amides, a derivatization step is often necessary to increase their volatility and improve chromatographic performance.

Protocol Outline for GC-MS Analysis of Heptadecanamide:

-

Derivatization: A trifluoroethyl derivatization can be performed on the extracted amides. [8]2. Injection: Inject the derivatized sample into the GC-MS system.

-

Chromatographic Separation: Utilize a suitable capillary column, such as an HP-5MS or a BPX70, to separate the analytes. [1]An HP-5MS column can provide baseline separation between saturated and unsaturated PFAMs, while a BPX70 column can resolve geometric and positional isomers. [1]4. Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization) and detected by the mass spectrometer. [7]Quantification is often performed in single ion monitoring (SIM) mode for enhanced sensitivity, with detection limits in the picogram range. [1]5. Data Analysis: Identify Heptadecanamide based on its retention time and mass spectrum, and quantify it using a standard curve prepared with a pure Heptadecanamide standard.

Typical GC-MS Parameters:

| Parameter | Value | Reference |

| Column | HP-5MS or BPX70 | [1] |

| Injection Mode | Splitless | [9] |

| Inlet Temperature | 300 °C | [9] |

| Oven Program | Initial temp 50°C (1 min), ramp to 320°C at 10°C/min, hold for 2 min | [9] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | [9] |

| MS Scan Range | m/z 40-600 | [9] |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a highly sensitive and selective method for the analysis of a wide range of molecules, including fatty acid amides, without the need for derivatization. [6] Protocol Outline for LC-MS Analysis of Heptadecanamide:

-

Sample Preparation: Extract Heptadecanamide from the biological matrix as described in section 3.1.

-

Chromatographic Separation: Use a reverse-phase HPLC or UPLC column to separate Heptadecanamide from other components in the extract.

-

Mass Spectrometric Detection: Employ a mass spectrometer, such as a quadrupole time-of-flight (QTOF) or a triple quadrupole instrument, for detection. [3]Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Quantification: Quantify Heptadecanamide using a standard curve generated from a pure, commercially available or synthesized standard. [3] Key Considerations for LC-MS Method Development:

-

Mobile Phase Selection: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is typically used to achieve good chromatographic separation and ionization efficiency.

-

MS/MS Fragmentation: For targeted quantification, multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provides excellent sensitivity and specificity. The fragmentation of the protonated Heptadecanamide molecule ([M+H]+) would be monitored.

Biological Roles and Therapeutic Potential

While research specifically focused on Heptadecanamide is still emerging, the broader understanding of odd-chain fatty acids and primary fatty acid amides provides a framework for its potential biological significance.

Potential Signaling Functions

Given that other primary fatty acid amides like oleamide act as signaling molecules, it is plausible that Heptadecanamide also has signaling functions. [2]These molecules can interact with various receptors and ion channels, influencing processes such as sleep, pain, and inflammation. [2]The inhibition of FAAH, which increases the levels of N-acylethanolamines, has been shown to modulate the activity of cannabinoid receptors and peroxisome proliferator-activated receptors (PPARs). [10]PPARs are nuclear receptors that play key roles in lipid and glucose metabolism, inflammation, and cell differentiation. [5][11]The potential interaction of Heptadecanamide with these signaling pathways warrants further investigation.

Heptadecanamide as a Potential Biomarker

There is growing interest in odd-chain saturated fatty acids as potential biomarkers for various diseases. For instance, plasma concentrations of C15:0 and C17:0 have been associated with a lower risk of cardiometabolic diseases. Similarly, the endocannabinoid anandamide has been identified as a biomarker for nonalcoholic steatohepatitis. [11]Given these associations, Heptadecanamide could also serve as a valuable biomarker for metabolic or inflammatory disorders.

Role in Cancer Research

Recent studies have highlighted the potential of odd-chain fatty acids in cancer research. For example, pentadecanoic acid (C15:0) has shown selective anticancer activities. [12]While direct evidence for Heptadecanamide's role in cancer is limited, its structural similarity to other bioactive lipids suggests that it could be a worthwhile area of investigation in oncology.

Therapeutic Potential and Drug Development

The modulation of Heptadecanamide levels, either through direct administration or by targeting its metabolic enzymes like FAAH, could represent a novel therapeutic strategy. As FAAH inhibitors are already being explored for their therapeutic potential in pain, inflammation, and CNS disorders, a deeper understanding of how these inhibitors affect Heptadecanamide levels and its downstream signaling could open new avenues for drug development. [13]

Future Directions and Concluding Remarks

Heptadecanamide stands at the forefront of an exciting area of lipid research. While much remains to be elucidated about its specific biological functions, the foundational knowledge of fatty acid amide biochemistry and the advanced analytical tools available today provide a clear path forward. Future research should focus on:

-

Elucidating specific biosynthetic and metabolic pathways: Identifying the precise enzymes responsible for the synthesis and degradation of Heptadecanamide is crucial.

-

Identifying its molecular targets: Determining the receptors and signaling pathways through which Heptadecanamide exerts its effects will be key to understanding its physiological roles.

-

Validating its potential as a biomarker: Large-scale clinical studies are needed to establish the correlation between Heptadecanamide levels and specific disease states.

-

Exploring its therapeutic potential: Investigating the effects of modulating Heptadecanamide levels in preclinical models of disease will be essential for assessing its drug development potential.

This technical guide has provided a comprehensive overview of the current knowledge and methodologies related to Heptadecanamide. It is our hope that this information will serve as a valuable resource for researchers and clinicians, fostering further investigation into this intriguing and potentially impactful lipid molecule.

References

-

Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. (n.d.). MDPI. Retrieved from [Link]

-

Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. Molecules, 20(2), 2425–2444. Retrieved from [Link]

- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2007). Principles of Instrumental Analysis. Thomson Brooks/Cole.

-

Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides. Journal of Chromatography A, 1101(1-2), 278–285. Retrieved from [Link]

-

Fatty Amides - Lipid Analysis. (n.d.). Lipotype. Retrieved from [Link]

-

Nayaka, S. R., Anand, S. J. V., Shareef, S. M., & Usha, N. S. (2020). Gas Chromatography – Mass Spectroscopy [Gc-Ms] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga). Biomedical and Pharmacology Journal, 13(3), 1259–1266. Retrieved from [Link]

-

Okuno, T., & Yokomizo, T. (2021). Metabolism and biological functions of 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid. Prostaglandins & Other Lipid Mediators, 152, 106502. Retrieved from [Link]

-

The Interaction of Fatty Acid Amide Hydrolase (FAAH) Inhibitors with an Anandamide Carrier Protein Using 19F-NMR. (2011). ACS Chemical Neuroscience, 2(6), 314-320. Retrieved from [Link]

-

Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. Molecules, 20(2), 2425-44. Retrieved from [Link]

-

Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis. (2019). International Journal of Molecular Sciences, 20(22), 5587. Retrieved from [Link]

-

Core, J., Chen, M. H., O'Connell, J., Zhao, X., Asgharpour, A., & Chung, R. T. (2017). Metabolite profiling identifies anandamide as a biomarker of nonalcoholic steatohepatitis. JCI insight, 2(9), e91949. Retrieved from [Link]

-

McKinney, M. K., & Cravatt, B. F. (2005). The fatty acid amide hydrolase (FAAH). Prostaglandins & other lipid mediators, 77(1-4), 1–17. Retrieved from [Link]

-

Sultana, T., & Johnson, M. E. (2008). Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells. Lipids in health and disease, 7, 30. Retrieved from [Link]

-

A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). Molecules, 27(23), 8206. Retrieved from [Link]

-